molecular formula C27H23NO7 B12199199 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B12199199
M. Wt: 473.5 g/mol
InChI Key: DHJBYTHFRLOHGD-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol and a halogenated chromen-4-one derivative.

    N-[(Benzyloxy)carbonyl]-beta-alaninate Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed to replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways like the NF-κB pathway, which plays a role in inflammation and immune response.

    Induction of Apoptosis: It may induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can be compared with other similar compounds, such as:

    2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of the N-[(benzyloxy)carbonyl]-beta-alaninate group.

    4-oxo-3-phenoxy-4H-chromen-7-yl N-[(tert-butoxy)carbonyl]methioninate: Contains a tert-butoxycarbonyl group instead of the benzyloxycarbonyl group.

    2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar core structure but with a phenyl group instead of the phenoxy group.

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

(2-methyl-4-oxo-3-phenoxychromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C27H23NO7/c1-18-26(35-20-10-6-3-7-11-20)25(30)22-13-12-21(16-23(22)33-18)34-24(29)14-15-28-27(31)32-17-19-8-4-2-5-9-19/h2-13,16H,14-15,17H2,1H3,(H,28,31)

InChI Key

DHJBYTHFRLOHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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